molecular formula C19H22N2O5S B12141958 methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12141958
M. Wt: 390.5 g/mol
InChI Key: UJWWRNFCTBSFNU-UHFFFAOYSA-N
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Description

Methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 351897-59-1) belongs to the class of thiazolopyrimidine derivatives. Let’s break down its structure:

    Chemical Formula: CHNOS

    Molecular Weight: 494.57 g/mol

This compound features a fused thiazolopyrimidine ring system, with substituents including an ethyl group, two methyl groups, and a 2,4-dimethoxyphenyl group. Its synthesis and applications make it an intriguing molecule for scientific exploration.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and ethyl 2-aminothiazole-4-carboxylate, followed by cyclization. The reaction typically occurs under mild conditions in a suitable solvent.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using modified versions of the synthetic routes mentioned above.

Chemical Reactions Analysis

Reactivity:: Methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes can modify the compound, altering its properties.

    Substitution: Substituent groups can be replaced, affecting its reactivity.

Common Reagents and Conditions::

    Cyclization: Acidic conditions (e.g., sulfuric acid) promote cyclization.

    Reductive Amination: Sodium borohydride (NaBH) or other reducing agents.

    Substitution Reactions: Various nucleophiles (e.g., amines, thiols).

Major Products:: The major products depend on the specific reaction conditions. Cyclization yields the thiazolopyrimidine core, while subsequent modifications lead to diverse derivatives.

Scientific Research Applications

Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

Biology and Medicine::

    Antimicrobial Properties: Investigations into its antibacterial and antifungal effects.

    Drug Development: Screening for potential drug candidates based on its structure.

    Bioactivity Studies: Assessing its impact on cellular processes.

Industry::

    Agrochemicals: Possible use as a pesticide or herbicide.

    Materials Science: Incorporation into materials with specific properties.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, similar compounds include:

    Methyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate:

  • Methyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-6-14-17(22)21-16(12-8-7-11(24-3)9-13(12)25-4)15(18(23)26-5)10(2)20-19(21)27-14/h7-9,14,16H,6H2,1-5H3

InChI Key

UJWWRNFCTBSFNU-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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